

Tryptophylleucine CAS number and molecular weight

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An In-depth Technical Guide to Tryptophylleucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophylleucine (Trp-Leu) is a dipeptide composed of the essential amino acids L-tryptophan and L-leucine. While the individual roles of tryptophan and leucine in cellular signaling, particularly the mTOR pathway, are well-documented, the specific biological functions and therapeutic potential of the dipeptide **Tryptophylleucine** are areas of emerging research. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and potential biological significance of **Tryptophylleucine**, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of **Tryptophylleucine** is essential for its study and application. Key identifiers and molecular characteristics are summarized below.



Property	Value	Reference
CAS Number	13123-35-8	
Molecular Formula	C17H23N3O3	_
Molecular Weight	317.4 g/mol	-
IUPAC Name	(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid	_
Canonical SMILES	CC(C)CINVALID-LINK NC(=O)INVALID-LINKN	-

Synthesis and Purification

The synthesis of **Tryptophylleucine** can be achieved through standard solid-phase peptide synthesis (SPPS) protocols utilizing Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. This method allows for the sequential addition of amino acids to a solid support, followed by cleavage and purification of the final dipeptide.

Experimental Protocol: Solid-Phase Synthesis of Tryptophylleucine

This protocol outlines a general procedure for the synthesis of **Tryptophylleucine** on a Rink Amide resin, yielding a C-terminally amidated dipeptide. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl resin would be utilized.[1][2][3][4][5]

Materials:

- Rink Amide resin
- Fmoc-L-Leucine (Fmoc-Leu-OH)
- Fmoc-L-Tryptophan(Boc)-OH (with Boc protection on the indole nitrogen)
- N,N-Dimethylformamide (DMF)



- Dichloromethane (DCM)
- Piperidine
- Diisopropylethylamine (DIPEA)
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water

Procedure:

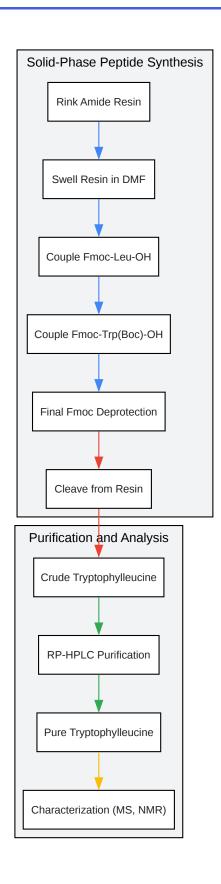
- Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
- First Amino Acid Coupling (Leucine):
 - Deprotect the Fmoc group on the resin using 20% piperidine in DMF.
 - Wash the resin thoroughly with DMF and DCM.
 - Activate Fmoc-Leu-OH with HBTU and DIPEA in DMF.
 - Add the activated amino acid solution to the resin and couple for 2 hours.
 - Wash the resin with DMF and DCM.
- Second Amino Acid Coupling (Tryptophan):
 - Deprotect the Fmoc group from the resin-bound leucine using 20% piperidine in DMF.
 - Wash the resin thoroughly with DMF and DCM.
 - Activate Fmoc-Trp(Boc)-OH with HBTU and DIPEA in DMF.
 - Add the activated amino acid solution to the resin and couple for 2 hours.



- Wash the resin with DMF and DCM.
- Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal tryptophan with 20% piperidine in DMF.
- · Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the Boc protecting group from the tryptophan side chain.
 - Precipitate the crude peptide in cold diethyl ether.
 - Centrifuge to pellet the peptide and decant the ether.
- Purification:
 - Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Lyophilize the pure fractions to obtain the final Tryptophylleucine dipeptide.

Synthesis and Purification Workflow





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Caption: Workflow for the synthesis and purification of Tryptophylleucine.



Analytical Characterization

Accurate characterization of synthesized **Tryptophylleucine** is critical for ensuring purity and confirming its identity. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical techniques.

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **Tryptophylleucine**.

Parameter	Value
Precursor m/z ([M+H]+)	318.1812
Major Fragment Ions (m/z)	301.1, 262.2, 159.1

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR spectral data provides insight into the carbon framework of the molecule.

A predicted ¹³C NMR spectrum for **Tryptophylleucine** in D₂O is available in the Human Metabolome Database (HMDB) and can be used as a reference for experimental data.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the standard method for the purification and purity assessment of **Tryptophylleucine**.

Experimental Protocol: Analytical RP-HPLC

- Column: C18 reverse-phase column.
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.



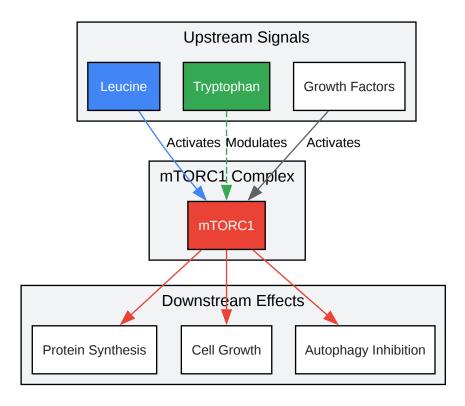
- Detection: UV absorbance at 220 nm and 280 nm (due to the tryptophan indole ring).
- Flow Rate: 1 mL/min.

Biological Context and Potential Signaling Pathways

The biological activity of **Tryptophylleucine** is not yet extensively studied. However, the known roles of its constituent amino acids, L-tryptophan and L-leucine, suggest potential involvement in key cellular signaling pathways, particularly the mTOR (mechanistic Target of Rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.

The mTOR Signaling Pathway

Leucine is a well-established activator of the mTORC1 complex.[6][7] Tryptophan and its metabolites have also been shown to influence mTOR signaling, often in the context of immune response and cancer metabolism.[8][9][10] It is hypothesized that **Tryptophylleucine** may modulate mTOR signaling, potentially with unique kinetics or potency compared to the individual amino acids.





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Caption: The mTOR signaling pathway with potential inputs from Leucine and Tryptophan.

Experimental Protocol: Cell-Based mTOR Signaling Assay

This protocol provides a general method to assess the effect of **Tryptophylleucine** on mTORC1 activity by measuring the phosphorylation of a downstream target, p70 S6 Kinase (S6K).[11]

Materials:

- Cancer cell line (e.g., MCF-7, PC-3)
- Cell culture medium and serum
- Tryptophylleucine
- Lysis buffer
- Primary antibodies: anti-phospho-p70 S6K (Thr389), anti-total p70 S6K
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate
- Western blotting equipment

Procedure:

- Cell Culture: Culture cells to 70-80% confluency.
- Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal mTOR activity.
- Treatment: Treat the cells with varying concentrations of **Tryptophylleucine**, L-leucine, L-tryptophan (as controls), and a vehicle control for a specified time (e.g., 30-60 minutes).



- Cell Lysis: Wash the cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates.
- Western Blotting:
 - Separate equal amounts of protein by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane and incubate with the primary antibodies overnight.
 - Incubate with the HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate.
- Analysis: Quantify the band intensities and normalize the phosphorylated S6K signal to the total S6K signal.

Potential Applications in Drug Development

Given the roles of tryptophan and leucine metabolism in various diseases, **Tryptophylleucine** presents several avenues for investigation in drug development.

- Oncology: Tryptophan metabolism is a key area of interest in cancer immunotherapy, as its
 depletion in the tumor microenvironment can suppress T-cell function.[8][9][10][12] The
 effects of Tryptophylleucine on tumor cell metabolism and the immune response warrant
 further investigation.
- Metabolic Diseases: The mTOR pathway is central to metabolic regulation, and its
 dysregulation is implicated in diseases such as diabetes and obesity. Tryptophylleucine
 could be explored as a modulator of mTOR signaling in these contexts.
- Neurological Disorders: Tryptophan is a precursor to the neurotransmitter serotonin. The
 delivery and metabolism of tryptophan to the brain are critical for neurological function. The
 potential for dipeptides like **Tryptophylleucine** to cross the blood-brain barrier and influence
 neurotransmitter levels is an area for future research.



• Gut Microbiome: The gut microbiota plays a significant role in tryptophan metabolism, influencing host immunity and health.[13][14][15][16] Investigating the interactions between **Tryptophylleucine** and the gut microbiome could reveal novel therapeutic strategies.

Conclusion

Tryptophylleucine is a dipeptide with significant potential for further research and development. This guide provides a foundational understanding of its properties, synthesis, and analytical characterization, along with a framework for investigating its biological activity, particularly in the context of the mTOR signaling pathway. As research into the specific roles of dipeptides in health and disease progresses, **Tryptophylleucine** may emerge as a valuable tool and a potential therapeutic agent.

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